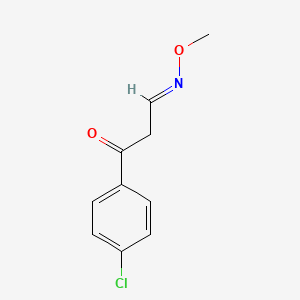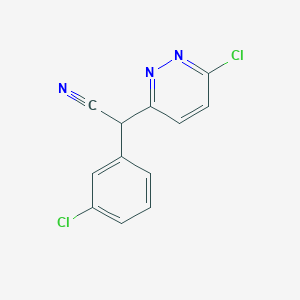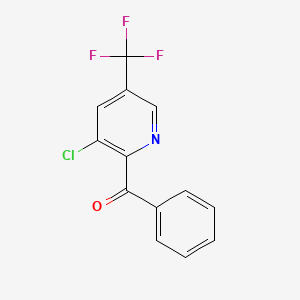
3-(4-chlorophenyl)-3-oxopropanal O-methyloxime
Descripción general
Descripción
“3-(4-chlorophenyl)-3-oxopropanal O-methyloxime” is an organic compound that belongs to the class of compounds known as oximes . Oximes are organic compounds with the general formula RR’C=N−OH, where R is an organic side-chain . In the case of “this compound”, one of the R groups is a 4-chlorophenyl group.
Chemical Reactions Analysis
Oximes, including “this compound”, undergo several types of reactions. The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Aplicaciones Científicas De Investigación
Chemical Synthesis and Chromatography
3-(4-chlorophenyl)-3-oxopropanal O-methyloxime plays a role in chemical synthesis and chromatography. McLellan and Thornalley (1992) describe the synthesis and chromatographic applications of related compounds, particularly in the assay of methylglyoxal (2-oxopropanal) in chemical and biological systems. Methylglyoxal itself can be derivatized for analysis using chromatography (McLellan & Thornalley, 1992).
Antimicrobial and Antitumor Activities
Compounds related to this compound have been explored for their antimicrobial and antitumor properties. Rashad et al. (2013) discuss the synthesis of 1,3-Bis (4-chlorophenyl)-2,3-epoxypropanone and its potential as a precursor in synthesizing antimicrobial agents (Rashad et al., 2013). Additionally, Aboelmagd et al. (2021) examine novel metal complexes derived from related compounds, assessing their cytotoxic activity as potential CDK8 kinase inhibitors for cancer therapy (Aboelmagd et al., 2021).
Biological Impacts and Metabolism
The impacts of related compounds on biological systems and metabolism have been studied. Chakraborty et al. (2014) discuss the metabolic pathways of methylglyoxal (2-oxopropanal), noting its role in cellular processes and as an anticancer therapeutic agent (Chakraborty, Karmakar, & Chakravortty, 2014).
Chemical Reactivity and Synthesis
The chemical reactivity and synthesis of compounds similar to this compound have been widely studied. For example, Katariya, Vennapu, and Shah (2021) synthesized novel biologically active compounds related to this compound and evaluated their anticancer and antimicrobial potential (Katariya, Vennapu, & Shah, 2021).
Environmental Applications
Related compounds have been used in environmental applications such as the degradation of pollutants. Bokare and Choi (2010) explored the use of 4-chlorophenol, a compound related to this compound, in the oxidative degradation of organic pollutants in water (Bokare & Choi, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-methoxyiminopropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBTYQQKQVQCC-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)

![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)
![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)
![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)
![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)
![3-[(4-Chloroanilino)methylene]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone](/img/structure/B3036167.png)



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3036175.png)
![4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3036176.png)